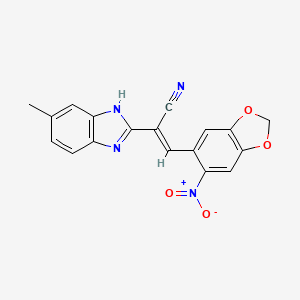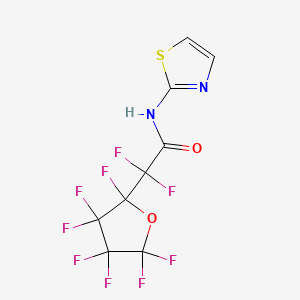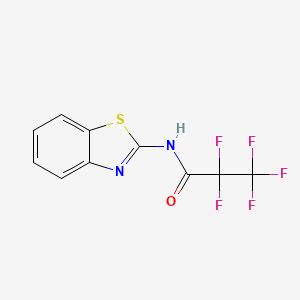
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can enhance insulin sensitivity and improve glucose metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has also been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide binds to the catalytic domain of PTP1B and inhibits its activity by preventing the dephosphorylation of insulin receptor substrates (IRS). This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also inhibits the activity of other protein tyrosine phosphatases, including SHP-2 and TC-PTP, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to have anti-cancer properties by inhibiting the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has high selectivity and potency for PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can also have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.
Orientations Futures
Future research on N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide should focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide could be used in combination with other drugs that target different aspects of insulin signaling and glucose metabolism. The development of more potent and selective PTP1B inhibitors could also lead to the discovery of new drugs for the treatment of metabolic disorders. Further studies are needed to understand the long-term effects of N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide on glucose metabolism and insulin sensitivity.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7N2O2/c10-4-1-2-5(18-3-4)19-6(20)7(11,12)8(13,14)21-9(15,16)17/h1-3H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNAISWJGFQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3827442.png)

![(4-chloro-2-nitrophenyl){2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827461.png)
![(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827483.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide](/img/structure/B3827486.png)

![4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-{4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B3827502.png)

![3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B3827518.png)
![2-(4-fluorophenyl)-N-[3-nitro-5-(2-pyridinylthio)phenyl]acetamide](/img/structure/B3827522.png)
![ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3827525.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(4-methylphenoxy)piperidine-4-carboxamide](/img/structure/B3827537.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3827544.png)